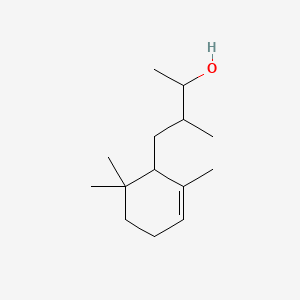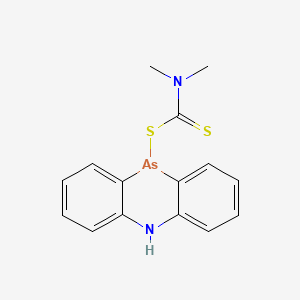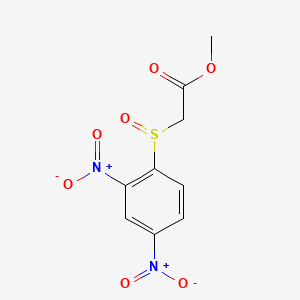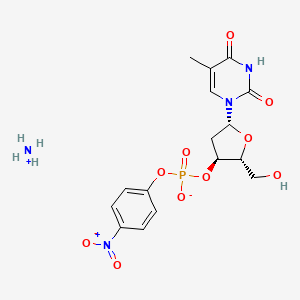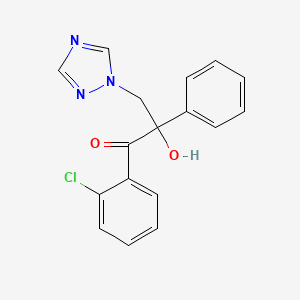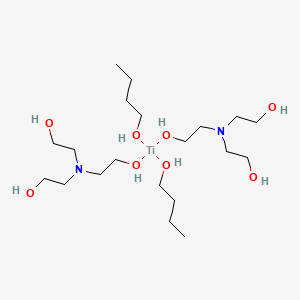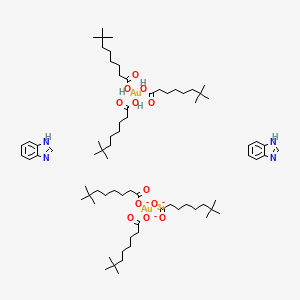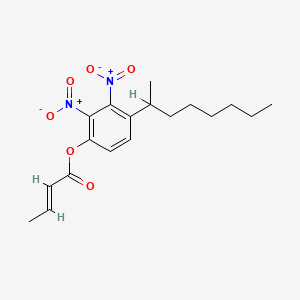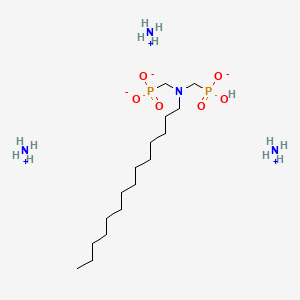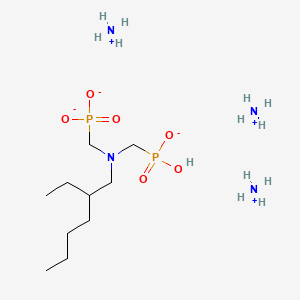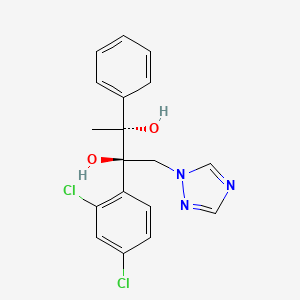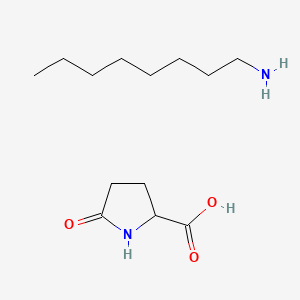
Einecs 278-089-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 278-089-2 is a useful research compound. Its molecular formula is C13H26N2O3 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for Einecs 278-089-2 are not explicitly detailed in the available literature. Generally, the synthesis of such compounds involves specific reaction conditions and reagents tailored to the desired chemical structure. Industrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
The types of chemical reactions that Einecs 278-089-2 undergoes, including oxidation, reduction, and substitution, are not specifically documented. compounds in this category typically react with common reagents under controlled conditions to form various products. The major products formed from these reactions would depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 278-089-2, like many compounds listed in EINECS, is likely used in various scientific research applicationsFor instance, such compounds might be used as intermediates in chemical synthesis, as reagents in biological assays, or as active ingredients in pharmaceutical formulations .
Mechanism of Action
The mechanism of action for Einecs 278-089-2 is not well-documented. Generally, the mechanism by which a compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological or chemical outcomes, depending on the nature of the compound and its targets .
Comparison with Similar Compounds
Einecs 278-089-2 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds might include those with comparable molecular structures or chemical properties. The uniqueness of this compound would be highlighted by its specific applications, reactivity, and mechanism of action compared to these similar compounds .
Conclusion
While specific details about this compound are limited, it is clear that compounds listed in the EINECS inventory play significant roles in various scientific and industrial applications. Further research and detailed documentation would provide more insights into the preparation methods, chemical reactions, and applications of this compound.
Properties
CAS No. |
75163-87-0 |
|---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
octan-1-amine;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H19N.C5H7NO3/c1-2-3-4-5-6-7-8-9;7-4-2-1-3(6-4)5(8)9/h2-9H2,1H3;3H,1-2H2,(H,6,7)(H,8,9) |
InChI Key |
SSILCEGNLIKBGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


